

A Comprehensive Technical Guide to 2-(2-Aminothiazol-4-yl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid

Cat. No.: B109501

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical properties, experimental protocols, and relevant pathways associated with **2-(2-Aminothiazol-4-yl)-2-oxoacetic acid** (CAS No: 73150-67-1). This compound, often referred to as ATGA (2-(2-Aminothiazol-4-yl)glyoxylic acid), is a key intermediate in the synthesis of various pharmaceutical compounds, notably cephalosporin antibiotics such as Cefdinir.[\[1\]](#)[\[2\]](#)

Core Chemical and Physical Properties

The fundamental properties of **2-(2-Aminothiazol-4-yl)-2-oxoacetic acid** are summarized below. These data are essential for handling, characterization, and use in synthetic applications.

Property	Value	Reference
CAS Number	73150-67-1	[1] [3] [4] [5]
Molecular Formula	C ₅ H ₄ N ₂ O ₃ S	[1] [3] [4] [6]
Molecular Weight	172.16 g/mol	[1] [3] [4] [6]
IUPAC Name	2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetic acid	[1] [3]
Synonyms	ATGA, 2-(2-Aminothiazol-4-Yl)glyoxylic acid, 2-Amino- α -oxo-4-thiazoleacetic acid	[2] [3]
Appearance	Solid	[6]
Melting Point	Not available	
Boiling Point	395.74 °C at 760 mmHg	[3] [4]
Density	1.711 g/cm ³	[3] [4]
Flash Point	193.1 °C	[3] [4]
Storage Temperature	2-8°C, Keep in dark place, sealed in dry	[5] [7]

Safety and Handling Information

Appropriate safety precautions are critical when handling this compound. The following table summarizes its GHS hazard classifications.

Hazard Type	GHS Classification	Reference
Pictogram	GHS07 (Exclamation Mark)	[3]
Signal Word	Warning	[3][4]
Hazard Statements	H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	[3][4]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapours/spay P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[3][8]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **2-(2-Aminothiazol-4-yl)-2-oxoacetic acid** are crucial for research and development.

Synthesis Protocol: Hydrolysis of Ethyl Ester Precursor

A common method for preparing the title compound is through the hydrolysis of its ethyl ester, Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate.

Materials:

- Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate
- 1 N Sodium Hydroxide (NaOH) solution
- Ethanol

- Water
- Hydrochloric Acid (HCl) or Acetic Acid for pH adjustment

Procedure:

- Reaction Setup: Suspend the starting ethyl ester in a mixture of 1 N sodium hydroxide and ethanol in a suitable reaction vessel.
- Hydrolysis: Stir the mixture at ambient temperature for several hours (e.g., 5 hours) to facilitate the hydrolysis of the ester to the corresponding carboxylate salt.^[9]
- Solvent Removal: After the reaction is complete, remove the ethanol from the solution under reduced pressure.
- Work-up: Dissolve the remaining residue in water.^[9]
- Acidification: Carefully adjust the pH of the aqueous solution to between 4 and 5 by adding an acid such as acetic acid.^[10] This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.
- Isolation: Isolate the precipitated solid product by filtration.
- Washing: Wash the filtered product with water and then with ethanol to remove residual impurities.^[10]
- Drying: Dry the final product under vacuum at a controlled temperature (e.g., 60 °C) to obtain **2-(2-aminothiazol-4-yl)-2-oxoacetic acid** as a solid.^[10]

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for analyzing the purity of **2-(2-Aminothiazol-4-yl)-2-oxoacetic acid**.

Instrumentation & Columns:

- HPLC system with UV detector (e.g., Waters 2695 with 2487 UV Detector)^[11]

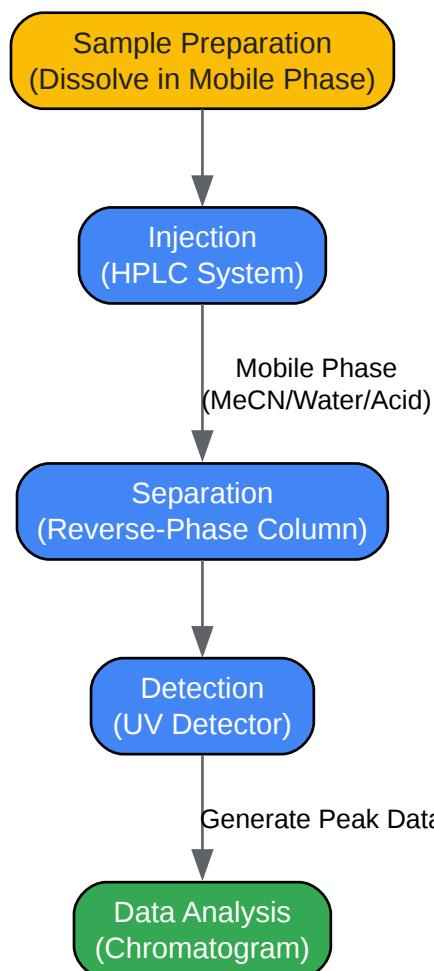
- Reverse-Phase Column (e.g., Newcrom R1)[12]

Mobile Phase:

- A mixture of acetonitrile (MeCN) and water.[12]
- An acid modifier, such as phosphoric acid, is added to control the ionization state of the analyte.[12] For Mass Spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[12]

Procedure:

- Sample Preparation: Prepare a standard solution of **2-(2-Aminothiazol-4-yl)-2-oxoacetic acid** in a suitable solvent (e.g., a mixture of the mobile phase components).
- Injection: Inject a known volume of the sample solution onto the HPLC column.
- Elution: Elute the column with the prepared mobile phase under isocratic or gradient conditions.
- Detection: Monitor the column effluent using a UV detector at an appropriate wavelength.
- Quantification: The purity and concentration of the analyte can be determined by comparing the peak area of the sample to that of a reference standard. This method is scalable and can be adapted for preparative separation to isolate impurities.[12]


Diagrams and Workflows

Visual representations of the synthesis and analytical processes provide a clear understanding of the experimental steps.

[Click to download full resolution via product page](#)

Caption: Synthesis pathway via hydrolysis of an ethyl ester precursor.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for HPLC analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. veeprho.com [veeprho.com]
- 2. bocsci.com [bocsci.com]
- 3. americanelements.com [americanelements.com]
- 4. echemi.com [echemi.com]
- 5. 73150-67-1|2-(2-Aminothiazol-4-yl)-2-oxoacetic acid|BLD Pharm [bldpharm.com]
- 6. 2-(2-Aminothiazol-4-yl)glyoxylic acid | CymitQuimica [cymitquimica.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 73150-67-1 | 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid - AiFChem [aifchem.com]
- 9. prepchem.com [prepchem.com]
- 10. WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates - Google Patents [patents.google.com]
- 11. d-nb.info [d-nb.info]
- 12. 2-Amino-alpha-oxothiazol-4-acetic acid | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-(2-Aminothiazol-4-yl)-2-oxoacetic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b109501#2-2-aminothiazol-4-yl-2-oxoacetic-acid-chemical-properties\]](https://www.benchchem.com/product/b109501#2-2-aminothiazol-4-yl-2-oxoacetic-acid-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com